molecular formula C10H10O2 B6272228 5-PHENYLOXOLAN-3-ONE CAS No. 99875-61-3

5-PHENYLOXOLAN-3-ONE

Katalognummer: B6272228
CAS-Nummer: 99875-61-3
Molekulargewicht: 162.18 g/mol
InChI-Schlüssel: JQLBLPDNRKSRDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Phenyloxolan-3-one is a chemical compound with the molecular formula C10H10O2. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyloxolan-3-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 4-phenylbutanoic acid using a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, leading to the formation of the oxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Phenyloxolan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-phenyl-2,3-dioxolane.

    Reduction: Reduction of this compound can yield 5-phenyloxolan-3-ol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-Phenyl-2,3-dioxolane

    Reduction: 5-Phenyloxolan-3-ol

    Substitution: Various substituted oxolanes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Phenyloxolan-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of 5-Phenyloxolan-3-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is primarily due to the presence of the oxygen atom in the oxolane ring, which can participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-Dimethyl-5-phenyloxolan-3-one
  • 5-Phenyl-2,3-dioxolane
  • 5-Phenyloxolan-3-ol

Uniqueness

5-Phenyloxolan-3-one is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical and physical properties

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of 5-PHENYLOXOLAN-3-ONE can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Phenol", "Benzaldehyde", "Ethyl acetoacetate", "Sodium ethoxide", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of benzylideneacetophenone by reacting benzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide.", "Step 2: Synthesis of 5-phenyloxolan-3-one by reacting benzylideneacetophenone with phenol in the presence of acetic acid and sodium hydroxide.", "Step 3: Purification of the product by recrystallization from ethanol.", "Step 4: Characterization of the product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] }

CAS-Nummer

99875-61-3

Molekularformel

C10H10O2

Molekulargewicht

162.18 g/mol

IUPAC-Name

5-phenyloxolan-3-one

InChI

InChI=1S/C10H10O2/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2

InChI-Schlüssel

JQLBLPDNRKSRDY-UHFFFAOYSA-N

Kanonische SMILES

C1C(OCC1=O)C2=CC=CC=C2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.